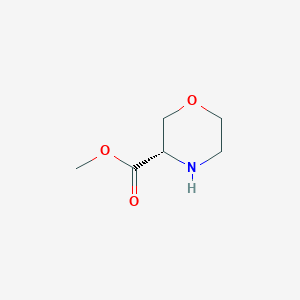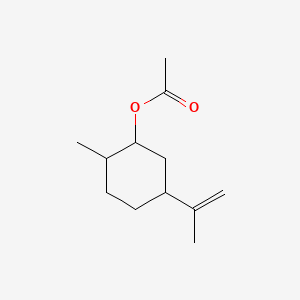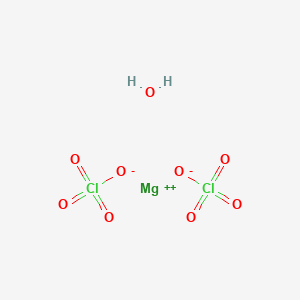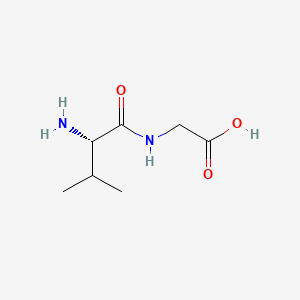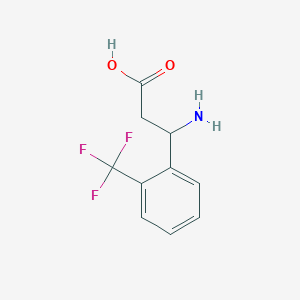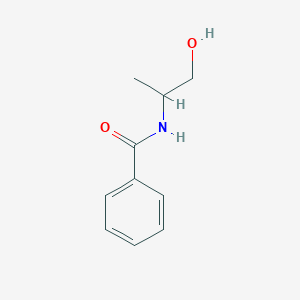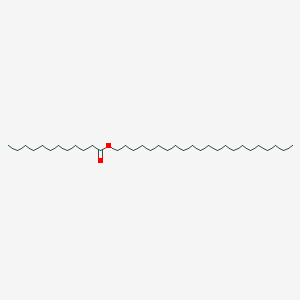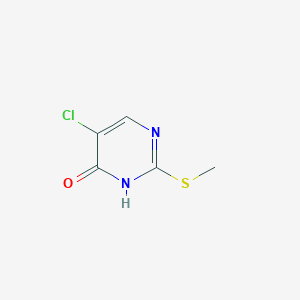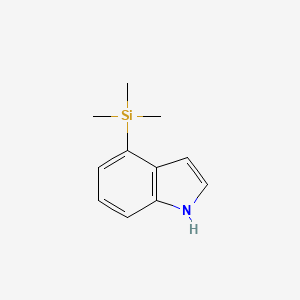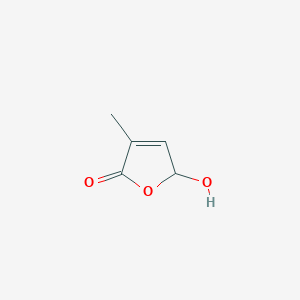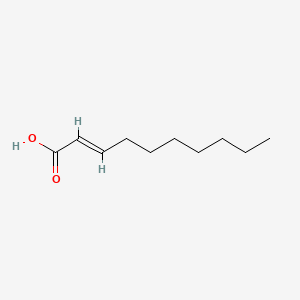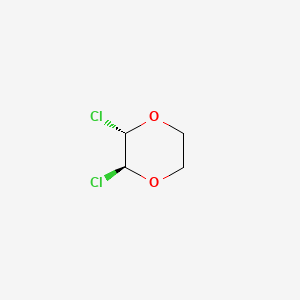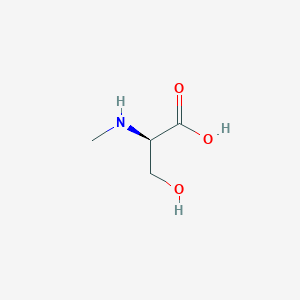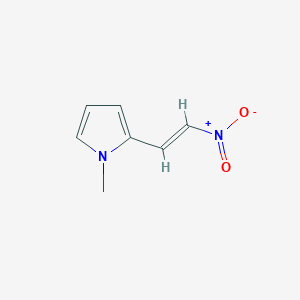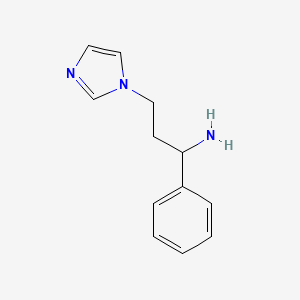
3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine
Übersicht
Beschreibung
3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine is a compound that contains an imidazole ring, which is a five-membered aromatic ring structure with nitrogen atoms at the 1 and 3 positions and carbon atoms at the 2, 4, and 5 positions . Imidazole derivatives have many applications in the fields of pharmacology and chemistry .
Synthesis Analysis
Imidazole derivatives can be synthesized from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and various aldehydes . The absence of signals belonging to the NH2 group in the Fourier transform infrared (FTIR) spectra of the synthesized compounds is an important evidence of this reaction .Molecular Structure Analysis
The molecular structure of 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine and similar compounds can be characterized by spectroscopic methods such as FTIR, proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) . Theoretical studies of these compounds can be carried out by density functional theory (DFT) computations .Wissenschaftliche Forschungsanwendungen
Application in Anti-Candida Activity
Specific Scientific Field
Summary of the Application
The compound has been used in the synthesis of new oxime esters that have shown significant anti-Candida activity . These compounds have been found to be more effective against Candida than fluconazole .
Methods of Application or Experimental Procedures
The compound was used in the synthesis of new oxime esters. The anti-Candida activity of these esters was then tested .
Results or Outcomes
The compound, specifically (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, emerged as the most active congener, with a MIC value of 0.0054 µmol/mL, being more potent than both fluconazole (MIC > 1.6325 µmol/mL) and miconazole (MIC value = 0.0188 µmol/mL) as a new anti-Candida albicans agent .
Application in Anticancer Activity
Specific Scientific Field
Summary of the Application
The compound has been used in the synthesis of a metallacyclic maltol-tethered organometallic Ir (III) half-sandwich complex, which was evaluated for its in vitro antiproliferative activity against various human cancer cell lines .
Methods of Application or Experimental Procedures
The compound was used in the synthesis of a metallacyclic maltol-tethered organometallic Ir (III) half-sandwich complex. The antiproliferative activity of this complex was then tested in vitro against various human cancer cell lines .
Results or Outcomes
The study found that the complex showed promising potential as a metal for cancer therapy .
Application in Claisen–Schmidt Condensation
Specific Scientific Field
Summary of the Application
The compound has been used in the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone .
Methods of Application or Experimental Procedures
The compound was used in the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol .
Results or Outcomes
.
Application in Acetylcholinesterase Inhibition
Specific Scientific Field
Summary of the Application
The compound has been used in the synthesis of new imidazole derivatives that have shown significant acetylcholinesterase inhibitory activity . These compounds have potential applications in the treatment of neurodegenerative diseases like Alzheimer’s .
Methods of Application or Experimental Procedures
The compound was used in the synthesis of new imidazole derivatives. The acetylcholinesterase inhibitory activity of these derivatives was then tested .
Results or Outcomes
The study found that some of the synthesized compounds showed high acetylcholinesterase inhibitory activity, making them potential candidates for further development as therapeutic agents for neurodegenerative diseases .
Application in Schiff Base Synthesis
Specific Scientific Field
Summary of the Application
The compound has been used in the synthesis of new Schiff bases . Schiff bases are versatile compounds with a wide range of applications in various fields, including medicinal chemistry, analytical chemistry, and materials science .
Methods of Application or Experimental Procedures
The compound was used in the synthesis of new Schiff bases using the Mannich base technique with a Cu (II) catalyst .
Results or Outcomes
The study resulted in the successful synthesis of new Schiff bases, which were characterized using various spectroscopic methods .
Application in Antimicrobial Activity
Summary of the Application
The compound has been used in the synthesis of new imidazole derivatives that have shown significant antimicrobial activity . These compounds have potential applications in the development of new antimicrobial agents .
Methods of Application or Experimental Procedures
The compound was used in the synthesis of new imidazole derivatives. The antimicrobial activity of these derivatives was then tested .
Results or Outcomes
The study found that some of the synthesized compounds showed high antimicrobial activity, making them potential candidates for further development as antimicrobial agents .
Application in Antifungal Activity
Summary of the Application
The compound has been used in the synthesis of new oxime esters that have shown significant antifungal activity . These compounds have potential applications in the treatment of fungal infections .
Methods of Application or Experimental Procedures
The compound was used in the synthesis of new oxime esters. The antifungal activity of these esters was then tested .
Results or Outcomes
The study found that some of the synthesized compounds showed high antifungal activity, making them potential candidates for further development as antifungal agents .
Application in Antiparasitic Activity
Summary of the Application
The compound has been used in the synthesis of new imidazole derivatives that have shown significant antiparasitic activity . These compounds have potential applications in the treatment of parasitic infections .
Methods of Application or Experimental Procedures
The compound was used in the synthesis of new imidazole derivatives. The antiparasitic activity of these derivatives was then tested .
Results or Outcomes
The study found that some of the synthesized compounds showed high antiparasitic activity, making them potential candidates for further development as antiparasitic agents .
Application in Antidiabetic Activity
Summary of the Application
The compound has been used in the synthesis of new imidazole derivatives that have shown significant antidiabetic activity . These compounds have potential applications in the treatment of diabetes .
Methods of Application or Experimental Procedures
The compound was used in the synthesis of new imidazole derivatives. The antidiabetic activity of these derivatives was then tested .
Results or Outcomes
The study found that some of the synthesized compounds showed high antidiabetic activity, making them potential candidates for further development as antidiabetic agents .
Safety And Hazards
Zukünftige Richtungen
The future directions for research on 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine and similar compounds could involve further exploration of their therapeutic properties. Given the diverse biological activities of imidazole derivatives, they could be potential candidates for the development of new drugs .
Eigenschaften
IUPAC Name |
3-imidazol-1-yl-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-12(11-4-2-1-3-5-11)6-8-15-9-7-14-10-15/h1-5,7,9-10,12H,6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQUTABEOMKBTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN2C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406747 | |
| Record name | 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine | |
CAS RN |
93906-75-3 | |
| Record name | 3-(1H-Imidazol-1-Yl)-1-Phenylpropan-1-Amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



